Etch Rate: Alkaline vs. Acidic Cupric Etchants
In PCB manufacturing, the alkaline etchant based on the Cu(NH₃)₄Cl₂ / Cu(NH₃)₄²⁺ system delivers an etch rate of 2–2.5 mils/min (approximately 51–64 μm/min) under standard operating conditions (pH ~8.5, 45–55 °C), whereas acidic cupric chloride (CuCl₂/HCl) operates at 1–1.6 mils/min (approximately 25–41 μm/min) [1]. This represents a 56–100% higher material removal rate for the alkaline tetrammine chloride system.
| Evidence Dimension | Copper etch rate |
|---|---|
| Target Compound Data | 2–2.5 mils/min (~51–64 μm/min) |
| Comparator Or Baseline | Acidic cupric chloride (CuCl₂/HCl): 1–1.6 mils/min (~25–41 μm/min) |
| Quantified Difference | Approximately 56–100% faster for Cu(NH₃)₄Cl₂ alkaline system |
| Conditions | PCB production conditions; pH ~8.5 for alkaline, pH < 1 for acidic; 45–55 °C; spray or immersion etching |
Why This Matters
Higher etch rate directly translates to greater production throughput; a PCB fabricator selecting acidic cupric chloride over Cu(NH₃)₄Cl₂ would require proportionally longer etch modules or accept lower line speed.
- [1] Ball, D. The Chemical Connection: Etchants of the Industry—Cupric vs. Alkaline. I-Connect007, July 16, 2022. https://iconnect007.com/index.php/article/132406/the-chemical-connection-etchants-of-the-industrycupric-vs-alkaline/132409?skin=pcb. View Source
